2-(2-Fluoropyridin-4-yl)propan-2-ol
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Overview
Description
2-(2-Fluoropyridin-4-yl)propan-2-ol is a chemical compound with the molecular formula C8H10FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-4-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoropyridine with appropriate reagents to introduce the propan-2-ol group. The reaction conditions often include the use of bases and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and control the reaction conditions. The exact methods can vary depending on the desired purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-(2-Fluoropyridin-4-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring can influence the compound’s reactivity and binding affinity to various biological molecules. This can affect enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 2-Fluoro-3-bromopyridine
Uniqueness
2-(2-Fluoropyridin-4-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a propan-2-ol group in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-(2-fluoropyridin-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3 |
InChI Key |
RIOGRQUQNSAOFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=NC=C1)F)O |
Origin of Product |
United States |
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